An In-depth Technical Guide to Fmoc-(R)-3-amino-4-(4'-biphenyl)butanoic Acid: A Keystone for Advanced Peptide Design
An In-depth Technical Guide to Fmoc-(R)-3-amino-4-(4'-biphenyl)butanoic Acid: A Keystone for Advanced Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Non-Proteinogenic Amino Acids in Peptide Therapeutics
The landscape of peptide-based drug development is increasingly reliant on the integration of non-proteinogenic amino acids to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and limited conformational diversity. Among these specialized building blocks, Fmoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid emerges as a compound of significant interest. Its unique structure, combining a β-amino acid backbone with a sterically demanding biphenyl side chain, offers a powerful tool for medicinal chemists to engineer peptides with enhanced therapeutic profiles.
This guide provides a comprehensive technical overview of Fmoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid, delving into its chemical structure and physicochemical properties. It further explores the rationale behind its use in peptide synthesis, supported by field-proven insights into its incorporation into peptide chains and its profound influence on peptide structure and function.
I. Core Molecular Attributes and Physicochemical Profile
Fmoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid is a chiral, non-proteinogenic β-amino acid derivative. The N-terminus is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, making it perfectly suited for standard solid-phase peptide synthesis (SPPS) protocols.
Chemical Structure
The molecule's architecture is defined by three key features:
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Fmoc Protecting Group: Enables iterative, controlled addition during peptide synthesis and is readily removed under mild basic conditions (e.g., piperidine), ensuring the stability of acid-labile side-chain protecting groups on other residues in the peptide sequence.
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(R)-β-Amino Acid Backbone: The amino group is positioned on the β-carbon (C3) relative to the carboxyl group. This extended backbone structure is a critical design element, as it inherently confers resistance to degradation by common proteases, which are highly specific for α-amino acid linkages.[1] This increased proteolytic stability is a primary driver for its use in designing peptides with longer in-vivo half-lives.
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4'-Biphenyl Side Chain: This large, hydrophobic, and rigid moiety projects from the β-carbon. The biphenyl group is known to engage in π-π stacking interactions and can significantly influence the conformational preferences of the peptide backbone, often nucleating or stabilizing specific secondary structures like β-turns and β-hairpins.[2]
Diagram of the Chemical Structure of Fmoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid:
A simplified 2D representation of the molecule.
Physicochemical and Safety Data
A summary of the key properties and safety information for Fmoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid is provided in the table below. This data is essential for proper handling, storage, and experimental design.
| Property | Value | Reference(s) |
| CAS Number | 332062-10-9 | [3] |
| Molecular Formula | C₃₁H₂₇NO₄ | |
| Molecular Weight | 477.56 g/mol | |
| Appearance | Solid, typically a white to off-white powder | [3] |
| Purity | ≥98% (commonly available) | [3] |
| Boiling Point | 691.3 °C at 760 mmHg (Predicted) | |
| Storage Temperature | Room temperature | [3] |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P363, P501 |
Note: Experimental values for properties like melting point and specific solubility are not consistently reported in publicly available literature and should be determined empirically.
II. Synthesis of the Building Block
While Fmoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid is commercially available, understanding its synthesis provides valuable context for its quality and potential impurities. A plausible and efficient synthetic approach for analogous Fmoc-protected arylphenylalanines involves a one-step, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This methodology allows for the direct formation of the biaryl linkage.
Although the cited literature pertains to α-amino acids, the principles can be extrapolated to the synthesis of this β-amino acid derivative. The synthesis would likely start from a suitably protected (R)-3-amino-4-(4'-bromophenyl)butanoic acid, which is then coupled with a boronic acid to form the biphenyl moiety, followed by Fmoc protection of the amine if not already present.
Conceptual Synthetic Workflow:
Conceptual workflow for the synthesis of the title compound.
III. Application in Peptide Synthesis: Rationale and Field-Proven Insights
The decision to incorporate Fmoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid into a peptide sequence is a strategic one, driven by the desire to impart specific, advantageous properties to the final molecule.
Causality Behind Experimental Choices
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Enhancing Metabolic Stability: The β-amino acid backbone provides a steric shield against enzymatic cleavage.[1] Proteases, which have evolved to recognize the precise stereochemistry of α-peptides, are often unable to bind and hydrolyze the altered peptide bond, leading to a significantly longer biological half-life.
-
Inducing and Stabilizing Secondary Structures: The bulky and rigid biphenyl side chain restricts the conformational freedom of the peptide backbone. This property can be exploited to pre-organize a peptide into a desired conformation, such as a β-hairpin.[2] This is particularly valuable in the design of inhibitors of protein-protein interactions, where mimicking the secondary structure of a binding epitope is key to achieving high affinity and specificity.
-
Modulating Pharmacokinetic Properties: The large, hydrophobic biphenyl group can increase the lipophilicity of a peptide, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This can be leveraged to improve membrane permeability or to fine-tune interactions with plasma proteins.
Experimental Protocol: Incorporation into a Peptide Chain via SPPS
The incorporation of Fmoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid presents a classic challenge in SPPS: the coupling of a sterically hindered amino acid.[6][7] Standard coupling conditions may result in incomplete reactions and deletion sequences. Therefore, an optimized protocol is required.
Step-by-Step Methodology (Manual Synthesis, 0.1 mmol scale):
-
Resin Preparation:
-
Start with 0.1 mmol of a suitable resin (e.g., Rink Amide for a C-terminal amide).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation and Coupling (Optimized for Steric Hindrance):
-
In a separate vessel, dissolve Fmoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid (0.4 mmol, 4 equivalents).
-
Add a potent coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.39 mmol, 3.9 equivalents).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents), to the amino acid/coupling agent mixture in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1 to 2 hours. For particularly difficult couplings, this time may be extended, or a "double coupling" procedure can be employed.[8]
-
-
Monitoring and Capping:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, a second coupling (repeating step 3) is recommended.
-
Alternatively, any unreacted amines can be "capped" using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
-
Washing:
-
After a successful coupling, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Workflow for Optimized Coupling of a Sterically Hindered Amino Acid:
Decision-making process for coupling sterically hindered amino acids.
IV. Conclusion and Future Perspectives
Fmoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid represents a sophisticated building block for the modern peptide chemist. Its rational incorporation into peptide sequences provides a reliable strategy to enhance proteolytic stability and to enforce specific, biologically relevant conformations. The primary challenge associated with its use—its steric bulk—can be effectively overcome through the use of potent coupling reagents and optimized protocols, such as double coupling.
As the demand for peptide therapeutics with improved drug-like properties continues to grow, the use of specialized amino acids like Fmoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid will undoubtedly become more prevalent. Future research will likely focus on exploring its use in a wider range of therapeutic areas, from oncology to metabolic diseases, and in the development of novel biomaterials where controlled self-assembly is desired.[9] This in-depth understanding of its properties and applications will empower researchers to unlock new possibilities in the design of next-generation peptide-based molecules.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
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Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]
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Katritzky, A. R., et al. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]
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- Rana, S., et al. (2021). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Amino Acids, 53(10), 1545-1563.
- Qiao, J. X., et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 81(19), 9499–9506.
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Qiao, J. X., et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. PubMed. Retrieved from [Link]
- Gellman, S. H., et al. (1998). A 2,3'-Substituted Biphenyl-Based Amino Acid Facilitates the Formation of a Monomeric β-Hairpin-like Structure in Aqueous Solution at Elevated Temperature. Journal of the American Chemical Society, 120(49), 13014-13023.
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Seitsonen, J., et al. (2025). Transforming Diphenylalanine Peptide (Fmoc-FF) Nanowires and Cellulose Nanofibrils. PUBDB. Retrieved from [Link]
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Di Foggia, M., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. Retrieved from [Link]
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- BenchChem. (2025). A Comparative Guide: Enhancing Peptide Stability with 3-Phenyl-L-serine versus Phenylalanine. BenchChem.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (n.d.). Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. Google Patents.
- Novartis AG. (n.d.). A process for the preparation of 4-biphenyl-4-amino-2-methylpentanoic acid. Google Patents.
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PubChemLite. (n.d.). Fmoc-(r)-3-amino-4-(3-methyl-phenyl)-butyric acid. Retrieved from [Link]
- Benedetti, E., Marsh, R. E., & Goodman, M. (1976). Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine. Journal of the American Chemical Society, 98(21), 6676-6684.
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Pokhrel, N. (2021). Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Kennesaw State University Digital Commons. Retrieved from [Link]
- Bachem Holding AG. (n.d.). AMINO DIACIDS CONTAINING PEPTIDE MODIFIERS. Google Patents.
- Stiufiuc, G., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. Molecules, 28(3), 1056.
- Li, H., et al. (2022). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. International Journal of Molecular Sciences, 23(18), 10916.
- Al-Zoubi, R. M., & Al-Masri, H. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034-1055.
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Exarchos, K. P., et al. (2015). Detection of discriminative sequence patterns in the neighborhood of proline cis peptide bonds and their functional annotation. ResearchGate. Retrieved from [Link]
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Poolman, B., et al. (n.d.). Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. ResearchGate. Retrieved from [Link]
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